molecular formula C9H10O3 B146543 3-Methoxy-4-methylbenzoic acid CAS No. 7151-68-0

3-Methoxy-4-methylbenzoic acid

Cat. No. B146543
CAS RN: 7151-68-0
M. Wt: 166.17 g/mol
InChI Key: CEAVPXDEPGAVDA-UHFFFAOYSA-N
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Patent
US05424479

Procedure details

The process according to claim 1, wherein 3-hydroxy-4-methylbenzoic acid in the form of a mixture with 3-methoxy-4-methylbenzoic acid is reacted to give methyl 3-methoxy-4-methylbenzoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1C=C(C=CC=1C)C(O)=O.[CH3:12][O:13][C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][C:22]=1[CH3:23])[C:17]([OH:19])=[O:18]>>[CH3:12][O:13][C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][C:22]=1[CH3:23])[C:17]([O:19][CH3:2])=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=CC1C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=CC1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is reacted

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)OC)C=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.